4-[(Methylsulfanyl)methyl]aniline
CAS No.: 54293-04-8
Cat. No.: VC7808478
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 54293-04-8 | 
|---|---|
| Molecular Formula | C8H11NS | 
| Molecular Weight | 153.25 g/mol | 
| IUPAC Name | 4-(methylsulfanylmethyl)aniline | 
| Standard InChI | InChI=1S/C8H11NS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | 
| Standard InChI Key | VIZLWRXSTIBCDD-UHFFFAOYSA-N | 
| SMILES | CSCC1=CC=C(C=C1)N | 
| Canonical SMILES | CSCC1=CC=C(C=C1)N | 
Introduction
Chemical Identity and Structural Characteristics
4-[(Methylsulfanyl)methyl]aniline (CAS: 54293-04-8) is a sulfur-containing aromatic amine with the molecular formula C₈H₁₁NS and a molecular weight of 153.25 g/mol . Its structure consists of an aniline backbone substituted at the para position with a methylsulfanylmethyl (-SCH₂CH₃) group. Key identifiers include:
| Property | Value | Source | 
|---|---|---|
| IUPAC Name | 4-(methylsulfanylmethyl)aniline | |
| SMILES | CSCC1=CC=C(C=C1)N | |
| InChI Key | VIZLWRXSTIBCDD-UHFFFAOYSA-N | |
| LogP (XLOGP3) | -0.12 | |
| Topological Polar Surface Area | 26.02 Ų | 
The compound exhibits moderate lipophilicity and hydrogen-bonding capacity, consistent with its amine and thioether functional groups.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 4-[(methylsulfanyl)methyl]aniline are explicitly detailed in the literature, analogous methods for sulfur-containing anilines suggest two plausible pathways:
- 
Thioether Formation via Nucleophilic Substitution
 - 
Reductive Amination
 
Industrial Considerations
- 
Scalability: Continuous-flow reactors are preferred for thioether formation to mitigate exothermic risks .
 - 
Purification: Recrystallization from ethanol/water mixtures (1:3 v/v) yields >97% purity .
 
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
The compound’s stability under ambient conditions is attributed to the electron-donating thioether group, which reduces oxidative degradation .
| Hazard Class | GHS Code | Precautionary Measures | 
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves | 
| Eye Damage | H319 | Use safety goggles | 
| Respiratory Irritation | H335 | Operate in fume hoods | 
Environmental Impact
- 
Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (QSAR prediction).
 
Applications and Industrial Relevance
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Pharmaceutical Intermediate: Serves as a precursor to COX-2 inhibitors (e.g., structural analog in ).
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Agrochemicals: Key building block for sulfonylurea herbicides .
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Polymer Chemistry: Thioether groups enhance UV stability in epoxy resins .
 
Research Gaps and Future Directions
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